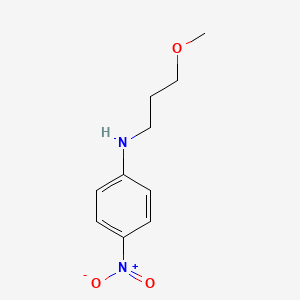

N-(3-methoxypropyl)-4-nitroaniline

Description

N-(3-Methoxypropyl)-4-nitroaniline is a nitroaromatic compound derived from 4-nitroaniline, where the amine group is substituted with a 3-methoxypropyl chain (-CH₂CH₂CH₂OCH₃). This structural modification introduces both alkyl and ether functionalities, which significantly influence its physicochemical properties. The nitro group at the para position confers strong electron-withdrawing effects, while the methoxypropyl substituent may donate electrons via its oxygen atom, creating a push-pull electronic system. Such compounds are of interest in materials science, particularly for non-linear optical (NLO) applications, and agrochemical research due to structural similarities with known pesticides .

Properties

IUPAC Name |

N-(3-methoxypropyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-15-8-2-7-11-9-3-5-10(6-4-9)12(13)14/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTPRUMXWADORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the 3-methoxypropyl group. One common method involves the nitration of 4-nitroaniline, followed by alkylation with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

Oxidation: The methoxypropyl chain can be oxidized under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Reduction: 4-amino-N-(3-methoxypropyl)aniline.

Substitution: Various substituted nitroanilines depending on the electrophile used.

Oxidation: 3-methoxypropyl aldehyde or 3-methoxypropionic acid derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-4-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of N-(3-Methoxypropyl)-4-nitroaniline with Analogs

- Electronic Effects : The methoxypropyl group in this compound introduces electron-donating resonance (+R) via the ether oxygen, partially counteracting the electron-withdrawing nitro group. This contrasts with 4-nitroaniline, where the unsubstituted -NH₂ group offers weaker electron donation, leading to a more electron-deficient ring .

Spectroscopic and NLO Properties

Table 2: UV-Vis and Hyperpolarizability Data

- UV-Vis Spectra : The methoxypropyl group likely red-shifts λₘₐₓ compared to 4-nitroaniline due to extended conjugation and intramolecular charge transfer (ICT). This trend aligns with the dichlorobenzylidene derivative, where the Schiff base substituent enhances ICT, yielding a higher λₘₐₓ .

- NLO Activity : Theoretical calculations (e.g., Hartree-Fock methods) suggest that alkyl-ether substituents like methoxypropyl can enhance hyperpolarizability (β) by stabilizing charge-separated states. However, the dichlorobenzylidene analog exhibits superior β due to stronger ICT from the aromatic imine group .

Thermodynamic and Solubility Properties

- Solubility: The methoxypropyl chain increases lipophilicity compared to 4-nitroaniline, improving solubility in organic solvents like dichloromethane or ethyl acetate. This contrasts with 4-(hydroxypropylamino)-3-nitrophenol, where the phenolic -OH group enhances aqueous solubility .

- Thermal Stability : Alkyl substituents generally lower melting points. For example, 4-nitroaniline melts at 148–150°C, while this compound is likely a liquid or low-melting solid (<100°C) due to reduced crystallinity .

Biological Activity

N-(3-Methoxypropyl)-4-nitroaniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to an aniline structure, with a methoxypropyl side chain. Its molecular formula is C12H16N2O3, which contributes to its solubility and reactivity in biological systems.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anticancer Properties : Investigations into its anticancer potential reveal that it may induce cytotoxic effects on various cancer cell lines through mechanisms involving the generation of reactive intermediates from the nitro group.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular macromolecules such as proteins and DNA, potentially leading to cell death.

- Cellular Target Interaction : The compound may modulate various biochemical pathways by interacting with specific enzymes or receptors involved in cellular signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of nitroanilines similar to this compound. Below are summarized findings from relevant research:

Applications in Medicine and Industry

This compound is being explored for various applications:

- Drug Development : Its structural similarity to known bioactive compounds positions it as a potential lead compound in drug discovery efforts targeting microbial infections and cancer.

- Industrial Uses : Beyond its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its chemical stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.